Increased Lipophilicity (XLogP3) Relative to Isobutyl Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 2.1 [1], which is +0.4 log units higher than the structurally analogous (1-isobutylpiperidin-3-yl)methanol (CAS 915924-08-2), which has an XLogP3 of 1.7 [2]. This difference corresponds to an approximately 2.5-fold increase in lipophilicity. For CNS-targeted drug discovery programs, the higher logP value places the compound closer to the optimal lipophilicity range (typically logP 2-4) for blood-brain barrier penetration compared to the isobutyl analog, which falls below the commonly accepted lower threshold.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | (1-Isobutylpiperidin-3-yl)methanol: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | PubChem computed property, XLogP3 3.0 algorithm, standardized across both compounds |
Why This Matters
A 0.4 log unit higher lipophilicity may translate to improved passive membrane permeability and blood-brain barrier penetration potential, directly impacting the selection of this scaffold for CNS-targeted medicinal chemistry campaigns.
- [1] PubChem CID 21060217. (1-Neopentylpiperidin-3-yl)methanol. XLogP3-AA: 2.1. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem CID 44827673. (1-Isobutylpiperidin-3-yl)methanol. XLogP3-AA: 1.7. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
